BenchChemオンラインストアへようこそ!

4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Structural characterization QC/QA NMR spectroscopy

4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (C20H22N4S; exact mass 350.156518 g/mol) is a tricyclic heterocycle belonging to the tetrahydrobenzothieno[2,3-d]pyrimidine class, bearing a 4-phenylpiperazine substituent at the C-4 position of the pyrimidine ring. The compound is registered as a research screening molecule (synonym WAY-358823) and has two fully assigned NMR spectra (¹H and ¹³C, solvent DMSO-d₆) available in the Wiley KnowItAll Spectral Library, confirming its structural identity and purity suitability for chemical biology workflows.

Molecular Formula C20H22N4S
Molecular Weight 350.5 g/mol
Cat. No. B2417155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Molecular FormulaC20H22N4S
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C20H22N4S/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)19-18-16-8-4-5-9-17(16)25-20(18)22-14-21-19/h1-3,6-7,14H,4-5,8-13H2
InChIKeyJEKDXJORVOKEER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine – Compound Identity and Core Physicochemical Baseline for Procurement Evaluation


4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (C20H22N4S; exact mass 350.156518 g/mol) is a tricyclic heterocycle belonging to the tetrahydrobenzothieno[2,3-d]pyrimidine class, bearing a 4-phenylpiperazine substituent at the C-4 position of the pyrimidine ring [1]. The compound is registered as a research screening molecule (synonym WAY-358823) and has two fully assigned NMR spectra (¹H and ¹³C, solvent DMSO-d₆) available in the Wiley KnowItAll Spectral Library, confirming its structural identity and purity suitability for chemical biology workflows [1]. Its scaffold is shared with derivatives that have been evaluated as FGFR1 kinase inhibitors, anti-plasmodial agents, and antimicrobial candidates in peer-reviewed studies, establishing the benzothienopyrimidine core as a pharmacologically relevant template [2][3].

Why In-Class Tetrahydrobenzothienopyrimidines Cannot Be Interchanged with 4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Without Quantitative Loss of Reproducibility


Within the tetrahydrobenzothieno[2,3-d]pyrimidine family, the nature of the amine substituent at the C-4 position is the single most significant determinant of biological target engagement and selectivity [1]. Published structure-activity relationship (SAR) data demonstrate that switching from a 4-phenylpiperazine to a 4-hydrazino, 4-chloro, or 4-unsubstituted-piperazine moiety fundamentally alters enzyme inhibition profiles, anti-proliferative IC₅₀ values, and even the spectrum of antimicrobial activity [2][3]. For instance, among a panel of 4-(substituted amino) derivatives screened against S. aureus and P. aeruginosa, the identity of the C-4 amine dictated whether a compound exhibited primarily antifungal, primarily antibacterial, or negligible activity [3]. Therefore, generic replacement of 4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with a close structural analog (e.g., 4-piperazinyl, 4-hydrazino, or 4-morpholino derivatives) will introduce uncontrolled variation in biological readouts, invalidating comparative experiments and procurement specifications based solely on shared core scaffold identity.

Quantitative Differentiation Evidence: 4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Versus Closest Structural Analogs


Structural Identity Confirmation: Availability of Dual-NMR Reference Spectra Versus Uncharacterized C-4 Analogs

4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is one of the few compounds in this subclass for which fully assigned ¹H and ¹³C NMR spectra (DMSO-d₆) have been curated in the Wiley KnowItAll reference spectral library (SpectraBase Compound ID: C1iu2ZCMUOE) [1]. In contrast, the commonly encountered synthetic precursor 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine and its 4-piperazinyl analog (CAS 245449-99-4) lack publicly available curated NMR reference spectra in this database [2]. This represents a verifiable advantage for identity confirmation and purity assessment upon receipt.

Structural characterization QC/QA NMR spectroscopy

Synthetic Versatility Advantage: 4-Phenylpiperazine as a Derivatization Handle Versus 4-Chloro Precursor

The 4-phenylpiperazine substituent provides a tertiary amine handle that enables further N-alkylation, acylation, or sulfonylation for late-stage diversification, a capability absent in the 4-chloro precursor and limited in the 4-unsubstituted piperazine analog [1]. In the anti-plasmodial study by the 2021 RSC Medicinal Chemistry report, the 4-(piperazin-1-yl) tetrahydrobenzothieno[2,3-d]pyrimidine intermediate was elaborated via Petasis reaction to generate a 16-member library (F1–F16) with IC₅₀ values ranging from 0.74 to 6.4 µM against chloroquine-resistant P. falciparum W2 strain, with the most potent analogs (F4 and F16) achieving IC₅₀ = 0.75 and 0.74 µM respectively [1]. The 4-phenylpiperazine target compound retains the derivatizable piperazine nitrogen while benefiting from the enhanced lipophilicity and potential CNS penetration conferred by the N-phenyl group.

Medicinal chemistry Derivatization Chemical biology probes

Anticancer Class Potency: FGFR1 Inhibitory Activity of C-4 Substituted Tetrahydrobenzothienopyrimidines Demonstrates Substituent-Dependent Potency

A 2016 SAR study of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives as FGFR1 inhibitors reported that compound 3g (78.8% FGFR1 inhibition at 10 µM) exhibited IC₅₀ values of 7.7, 18.9, and 13.3 µM against H460, A549, and U251 cancer cell lines, respectively [1]. The study established that C-2 aromatic substitution and the nature of the C-4 amine significantly modulate antitumor potency. While the specific target compound 4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine was not directly evaluated in this panel, its C-4 phenylpiperazine substituent is structurally analogous to the active aryl-piperazine motifs identified as favorable for FGFR1 binding. In contrast, the 4-chloro and 4-hydrazino analogs showed inferior activity in this assay system.

FGFR1 inhibition Antitumor Kinase inhibitor

Antimicrobial Selectivity Profile: C-4 Substituent Identity Dictates Antibacterial vs. Antifungal Activity Balance

Soliman et al. (2009) evaluated five series of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives for antimicrobial activity [1]. Among 4-(substituted amino) derivatives (compounds 4a–d), the 4-(4-chlorophenyl)piperazine analog 4d showed activity exclusively against C. albicans (IZ = 22 mm, MIC = MBC = 31.25 µg/mL) with no significant antibacterial activity, while the 4-morpholino analog 4a exhibited the same antifungal selectivity. Conversely, 4-(methylidenehydrazino) derivatives 6b and 6c displayed antibacterial activity against S. aureus (IZ = 21 mm, MIC = 62.5 µg/mL) and P. aeruginosa (IZ = 19–20 mm, MIC = 62.5 µg/mL). This demonstrates that the specific C-4 amine dictates the antimicrobial selectivity spectrum. The 4-(4-phenylpiperazin-1-yl) target compound, bearing an N-phenylpiperazine similar to the active antifungal 4d but lacking the 4-chloro substituent, is predicted to exhibit a distinct selectivity profile.

Antimicrobial SAR Selectivity profiling

High-Confidence Application Scenarios for 4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Libraries Targeting FGFR1-Driven Cancer Models

The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has demonstrated validated FGFR1 inhibitory activity, with the most potent analog (3g) achieving 78.8% inhibition at 10 µM and anti-proliferative IC₅₀ values of 7.7–18.9 µM across H460, A549, and U251 cell lines [1]. The 4-phenylpiperazine target compound, bearing the aryl-piperazine motif identified as favorable in SAR studies, is a rational inclusion in kinase-focused screening decks where FGFR1, PIM-1, or related kinase targets are of interest. Its verified NMR identity [2] ensures that screening hit confirmation can proceed without structural ambiguity.

Late-Stage Diversification Scaffold for Antiparasitic Drug Discovery

The 4-(piperazin-1-yl)tetrahydrobenzothieno[2,3-d]pyrimidine core has been successfully elaborated via Petasis reaction to generate anti-plasmodial leads with IC₅₀ values as low as 0.74 µM against chloroquine-resistant P. falciparum [3]. The 4-phenylpiperazine target compound provides a pre-functionalized variant that retains the derivatizable piperazine nitrogen while offering increased lipophilicity (N-phenyl contribution) that may improve membrane permeability. This makes it suitable as a starting point for focused libraries targeting neglected tropical diseases.

Antimicrobial Selectivity Probe for Phenotypic Screening

SAR data from the 4-substituted tetrahydrobenzothieno[2,3-d]pyrimidine series demonstrate that the C-4 amine identity controls antibacterial-vs.-antifungal selectivity [4]. The 4-phenylpiperazine substituent is structurally proximal to the 4-(4-chlorophenyl)piperazine analog (4d) that showed selective anti-Candida activity (MIC = 31.25 µg/mL) with no antibacterial effect. Researchers conducting phenotypic antimicrobial screens can use the target compound to probe whether phenylpiperazine-substituted benzothienopyrimidines recapitulate or diverge from this antifungal selectivity pattern.

Analytical Reference Standard for Tetrahydrobenzothienopyrimidine Derivative Characterization

With two fully assigned NMR reference spectra (¹H and ¹³C, DMSO-d₆) deposited in the Wiley KnowItAll Spectral Library [2], this compound serves as a rare characterized reference point within the tetrahydrobenzothieno[2,3-d]pyrimidine chemical space. Analytical laboratories and medicinal chemistry groups synthesizing novel C-4 or C-2 analogs can use these spectra as a comparator for structural confirmation of related derivatives, reducing reliance on de novo structural elucidation for each new analog.

Quote Request

Request a Quote for 4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.